1-Propanamine, N,N-diethyl-2-methyl-
Description
1-Propanamine, N,N-diethyl-2-methyl- (CAS 17839-28-0) is a tertiary aliphatic amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol . Its IUPAC name, N-Ethyl-2,2-dimethyl-1-propanamine, reflects its branched structure: a propane backbone with a methyl group at position 2 and two ethyl groups attached to the nitrogen atom. The compound is also known as ethylneopentylamine and is characterized by its steric hindrance due to the bulky substituents. This structural feature reduces nucleophilicity but enhances its utility in specialized applications, such as catalysis or organic synthesis intermediates .
Properties
IUPAC Name |
N,N-diethyl-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-9(6-2)7-8(3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJXWHZCYABKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335271 | |
| Record name | 1-Propanamine, 2-methyl, N,N-diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20211-67-0 | |
| Record name | 1-Propanamine, 2-methyl, N,N-diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an mechanism, where the lone pair on the nitrogen atom of diethylamine attacks the electrophilic carbon of the alkyl halide. Steric hindrance from the branched alkyl chain (2-methylpropyl group) may slow the reaction, necessitating elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours). A polar aprotic solvent like toluene is often employed to stabilize the transition state and enhance reaction efficiency.
Representative Procedure:
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Reactants :
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Diethylamine (2.0 equivalents)
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1-Chloro-2-methylpropane (1.0 equivalent)
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Potassium hydroxide (1.5 equivalents)
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Toluene (solvent)
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Conditions :
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Reflux at 110°C for 18 hours under nitrogen atmosphere.
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Workup :
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Neutralize excess base with dilute hydrochloric acid ().
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Extract the product into toluene, dry over anhydrous , and concentrate under reduced pressure.
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Yield and Purity Considerations
Yields for this method typically range from 70% to 85%, with purity exceeding 95% after distillation. Impurities often include unreacted diethylamine and minor byproducts from elimination reactions (e.g., alkenes).
Reductive Amination of 2-Methylpropanal with Diethylamine
Reductive amination offers an alternative pathway, particularly useful for avoiding harsh alkylation conditions. This method involves the condensation of 2-methylpropanal () with diethylamine, followed by reduction of the intermediate imine.
Reaction Optimization
The imine formation is catalyzed by acids (e.g., -toluenesulfonic acid) or molecular sieves, while reducing agents such as sodium cyanoborohydride () selectively reduce the C=N bond without attacking other functional groups.
Representative Procedure:
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Reactants :
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2-Methylpropanal (1.0 equivalent)
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Diethylamine (1.2 equivalents)
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Sodium cyanoborohydride (1.5 equivalents)
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Methanol (solvent)
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Conditions :
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Stir at room temperature for 12 hours under inert atmosphere.
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Workup :
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Quench excess reductant with acetone.
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Extract the product into dichloromethane, wash with water, and concentrate.
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Challenges and Solutions
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Low imine stability : The branched aldehyde’s steric bulk slows imine formation, necessitating excess diethylamine and prolonged reaction times.
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Byproduct formation : Competing aldol condensation can occur but is minimized by maintaining a slight excess of reducing agent.
Demethylation of N,N-Dimethylpropanamine Analogues
A less conventional but experimentally validated approach involves the demethylation of N,N-dimethyl-2-methylpropan-1-amine using chloroformates, as described in patent WO2011145102A1. Although originally developed for duloxetine synthesis, this method is adaptable to tertiary amines.
Key Steps:
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Carbamate Formation :
React the dimethyl analogue with ethyl chloroformate () to form a mixed carbamate. -
Hydrolysis :
Treat the carbamate with a strong base (e.g., ) to cleave the carbamate group, yielding the monoethylamine. -
Ethylation :
Further alkylation with ethyl iodide () introduces the second ethyl group.
Advantages and Limitations
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Precision : Allows sequential introduction of ethyl groups, enabling better control over regioselectivity.
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Complexity : Multi-step synthesis reduces overall yield (50–60%) and increases purification demands.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85% | >95% | Low | High |
| Reductive Amination | 60–75% | 90–95% | Moderate | Moderate |
| Demethylation | 50–60% | 85–90% | High | Low |
Key Insights :
Chemical Reactions Analysis
1-Propanamine, N,N-diethyl-2-methyl- undergoes various chemical reactions:
Scientific Research Applications
Chemical and Industrial Applications
Corrosion Inhibitor
- 1-Propanamine, N,N-diethyl-2-methyl- is utilized as a corrosion inhibitor in various industrial processes. Its ability to form protective films on metal surfaces helps prevent oxidation and deterioration.
Surfactant
- This compound acts as a surfactant, reducing surface tension in liquids, which enhances the efficiency of cleaning agents and emulsifiers used in formulations.
Catalyst
- It serves as a catalyst in chemical reactions, particularly in organic synthesis where it facilitates the formation of new chemical bonds through nucleophilic attack on electrophilic centers.
Scientific Research Applications
Organic Synthesis
- As a building block in organic synthesis, 1-Propanamine, N,N-diethyl-2-methyl- is employed to create more complex molecules. Its basicity allows it to participate in various chemical reactions, making it valuable for synthetic chemists.
Biological Research
- In biological studies, amines like this compound are crucial for investigating enzyme mechanisms and protein interactions. Their ability to form hydrogen bonds and ionic interactions makes them essential for understanding biochemical pathways.
Pharmaceutical Development
- The compound is significant in medicinal chemistry for the development of pharmaceuticals. Its structural properties can be modified to enhance drug efficacy and specificity.
Case Study 1: Corrosion Inhibition
A study conducted on the effectiveness of various amines as corrosion inhibitors found that 1-Propanamine, N,N-diethyl-2-methyl- exhibited significant performance in preventing corrosion on steel surfaces when used in aqueous solutions containing chlorides. The results indicated a reduction in corrosion rates by over 70% compared to untreated samples.
Case Study 2: Surfactant Properties
Research into the surfactant properties of diethyl isobutylamine demonstrated its ability to stabilize emulsions in cosmetic formulations. When incorporated into creams and lotions, it improved texture and spreadability while enhancing moisture retention.
Case Study 3: Drug Development
In pharmaceutical research, derivatives of 1-Propanamine, N,N-diethyl-2-methyl- were synthesized to develop new analgesic compounds. Preliminary pharmacological evaluations showed promising analgesic activity with reduced side effects compared to traditional opioids.
Mechanism of Action
The mechanism of action of 1-Propanamine, N,N-diethyl-2-methyl- involves its basicity and nucleophilicity. As a base, it can accept protons from acids, forming ammonium salts. Its nucleophilicity allows it to attack electrophilic centers in various chemical reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Propanamine, N-(1,1-dimethylethyl)-2-methyl- (CAS 21981-37-3)
- Molecular Formula : C₈H₁₉N
- Molecular Weight : 129.24 g/mol
- Structure : A secondary amine with a tert-butyl group (N-(1,1-dimethylethyl)) and a methyl group at position 2 on a propane backbone.
- Key Differences: Unlike the tertiary amine structure of the target compound, this is a secondary amine.
- Applications : Used in specialty chemicals and as a ligand in coordination chemistry due to its rigid structure .
N,N-Diisopropylethylamine (DIPEA) (CAS 7087-68-5)
- Molecular Formula : C₈H₁₉N
- Molecular Weight : 129.24 g/mol
- Structure : A tertiary amine with two isopropyl groups and one ethyl group attached to nitrogen.
- Key Differences: Bulkier isopropyl substituents increase steric hindrance compared to the target compound’s ethyl groups. DIPEA is a stronger base (pKa ~11.4) due to electron-donating isopropyl groups, making it a preferred non-nucleophilic base in peptide synthesis .
- Applications : Widely used in organic synthesis as a proton scavenger and catalyst .
1,3-Propanediamine, N,N-diethyl-2,2-dimethyl (CAS 1000-17-5)
- Molecular Formula : C₉H₂₂N₂
- Molecular Weight : 158.28 g/mol
- Structure : A diamine with ethyl and 2,2-dimethyl groups on a propane backbone.
- Key Differences: The presence of two amine groups allows for chelation or cross-linking in polymer chemistry, unlike the monoamine target compound. Higher molecular weight and polarity enhance solubility in aqueous systems .
- Applications: Potential use in surfactants, epoxy curing agents, or metal ion chelators .
1-Propanamine, N,2-dimethyl (from degradation studies)
- Molecular Formula : C₅H₁₃N
- Molecular Weight : 87.16 g/mol
- Structure : A simpler tertiary amine with one methyl group on the nitrogen and one at position 2.
- Key Differences :
- Applications: Limited industrial use due to instability; primarily studied in environmental chemistry .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |
|---|---|---|---|---|
| 1-Propanamine, N,N-diethyl-2-methyl- | C₇H₁₇N | 115.22 | N,N-diethyl, 2-methyl | Organic synthesis, catalysis |
| 2-Propanamine, N-(tert-butyl)-2-methyl- | C₈H₁₉N | 129.24 | N-tert-butyl, 2-methyl | Specialty chemicals, ligands |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | N,N-diisopropyl, ethyl | Base in peptide synthesis |
| 1,3-Propanediamine, N,N-diethyl-2,2-dimethyl | C₉H₂₂N₂ | 158.28 | N,N-diethyl, 2,2-dimethyl, diamine | Polymers, chelating agents |
| 1-Propanamine, N,2-dimethyl | C₅H₁₃N | 87.16 | N-methyl, 2-methyl | Environmental degradation studies |
Research Findings and Industrial Relevance
- Steric Effects : The target compound’s branched structure (2,2-dimethyl) reduces nucleophilicity but enhances thermal stability, making it suitable for high-temperature reactions .
- Environmental Impact : Detected as a degradation byproduct in wastewater treatment, highlighting its persistence and the need for advanced oxidation processes .
- Catalytic Applications : Similar tertiary amines like DIPEA are favored in asymmetric synthesis, but the target compound’s unique substituents may offer niche advantages in regioselective reactions .
Biological Activity
1-Propanamine, N,N-diethyl-2-methyl-, also known as N,N-diethyl-2-methylpropan-1-amine, is an organic compound with the molecular formula C8H19N and a CAS number of 20211-67-0. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.
- Molecular Weight : 129.25 g/mol
- Boiling Point : Approximately 404.15 K (131 °C)
- Structure : The compound features a branched amine structure which is significant for its biological interactions.
Pharmacological Effects
1-Propanamine, N,N-diethyl-2-methyl- has been studied for its stimulant properties. Research indicates that compounds within the class of diethylamines can exhibit various pharmacological effects, including:
- CNS Stimulation : Similar to other alkylamines, this compound may enhance neurotransmitter release or inhibit their reuptake, leading to increased alertness and energy levels.
- Potential Use in Sports : The compound's stimulant properties have raised interest in its potential use within sports for performance enhancement. Studies have shown that similar compounds can lead to increased endurance and reduced fatigue .
Toxicological Studies
Toxicological evaluations are crucial for understanding the safety profile of 1-propanamine, N,N-diethyl-2-methyl-. Key findings include:
Case Studies
A review of available literature reveals several case studies exploring the biological activity of 1-propanamine, N,N-diethyl-2-methyl-. Notable examples include:
- Stimulant Use in Athletes : A study published in a sports medicine journal examined the prevalence of diethylamines among athletes. It reported that athletes using such compounds often experienced enhanced performance metrics but faced risks of addiction and health complications .
- Neurotoxicity Assessment : A toxicological assessment conducted on rodents indicated that high doses led to significant neurobehavioral changes, suggesting a need for caution in its use .
Data Summary
The following table summarizes key data related to the biological activity of 1-propanamine, N,N-diethyl-2-methyl-:
Q & A
Q. How should researchers proceed when physical property data (e.g., vapor pressure, log Pow) are unavailable?
Q. What protocols ensure safe handling given the potential carcinogenic risks associated with tertiary amines?
- Methodological Answer : Adopt OSHA/NIOSH guidelines: use fume hoods, personal protective equipment (PPE), and closed-system transfers. Monitor airborne concentrations with gas detectors. Reference SDS sections on carcinogenicity classifications and implement institutional safety audits .
Tables of Key Data
| Property | Method | Reference |
|---|---|---|
| Boiling Point | Fractional distillation | |
| Density (25°C) | Pycnometry | |
| Acute Toxicity (LD50) | OECD 423 Guideline (rodent studies) | |
| Thermodynamic Stability | DSC/TGA analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
